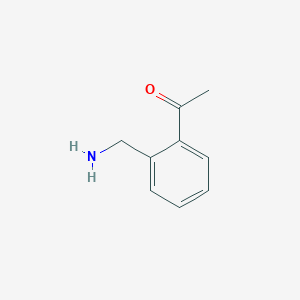

2-Acetyl benzylamine

Description

Structural Context and Significance within Aromatic Amine Chemistry

2-Acetyl benzylamine (B48309), with the chemical formula C9H11NO, is an organic compound that integrates a benzylamine core with an acetyl group at the ortho position. nih.gov This specific arrangement of functional groups—a primary aminomethyl group (-CH2NH2) and an acetyl group (-COCH3) on adjacent carbon atoms of the benzene (B151609) ring—confers distinct reactivity and makes it a valuable intermediate in synthetic chemistry. ias.ac.inbiointerfaceresearch.com The presence of both a nucleophilic amine and an electrophilic carbonyl group within the same molecule allows for a variety of intramolecular and intermolecular reactions.

The structural properties of 2-acetyl benzylamine have been confirmed through various spectroscopic methods. ias.ac.in In ¹H NMR spectroscopy, characteristic signals include a singlet for the methyl protons of the acetyl group, a broad singlet for the benzylic methylene (B1212753) protons, and multiplets for the aromatic protons. ias.ac.in The ¹³C NMR spectrum shows distinct peaks for the carbonyl carbon, the methylene carbon, and the aromatic carbons. ias.ac.in Infrared (IR) spectroscopy reveals characteristic absorption bands for the amino group (-NH2) and the carbonyl group (ArCO-). ias.ac.in

Table 1: Physicochemical Properties of 2-Acetyl Benzylamine

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | 1-[2-(aminomethyl)phenyl]ethanone |

| PubChem CID | 22379528 |

Data sourced from PubChem. nih.gov

Research Trajectories and Synthetic Utility

2-Acetyl benzylamine serves as a versatile building block in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. biointerfaceresearch.comcymitquimica.com Its dual functionality allows it to participate in various chemical transformations, making it a key starting material in several synthetic pathways. acs.org

One of the primary research applications of 2-acetyl benzylamine is in the synthesis of nitrogen-containing heterocycles. For instance, it can be used to prepare isoquinolines through modifications of the Pomeranz–Fritsch reaction. wikipedia.org The amino and carbonyl groups can react with various reagents to form fused ring systems. For example, condensation reactions with other bifunctional molecules can lead to the formation of benzimidazole (B57391) derivatives, which are known for their pharmacological importance. biointerfaceresearch.comderpharmachemica.com

The compound's utility also extends to its role as a precursor for more complex substituted benzylamines. mdpi.com The primary amine can undergo N-alkylation or N-acylation reactions, such as the Schotten-Baumann reaction with acetyl chloride to form N-benzylacetamide. wikipedia.orgwikipedia.org These modifications allow for the introduction of diverse substituents, leading to the generation of libraries of compounds for screening in drug discovery programs. sigmaaldrich.com

Furthermore, research has shown that 2-acetyl benzylamine and its derivatives possess interesting biological activities. It has been isolated from natural sources, such as the Indian shrub Adhatoda vasica, and has demonstrated antimycobacterial properties. ias.ac.inresearchgate.net This has spurred further investigation into its potential as a lead compound for the development of new therapeutic agents. ias.ac.inresearchgate.net The ability to readily synthesize derivatives of 2-acetyl benzylamine facilitates structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of a lead compound. mdpi.comtandfonline.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Acetyl benzylamine |

| N-benzylacetamide |

| Benzylamine |

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-[2-(aminomethyl)phenyl]ethanone |

InChI |

InChI=1S/C9H11NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5H,6,10H2,1H3 |

InChI Key |

ASYUIRPYOWFUHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1CN |

Synonyms |

2-acetyl benzylamine |

Origin of Product |

United States |

Natural Occurrence and Isolation

Isolation from Biological Sources (e.g., Adhatoda vasica)

The process of isolating 2-Acetylbenzylamine from Adhatoda vasica involves a systematic extraction and separation procedure. Researchers have detailed a method beginning with the powdered leaves of the plant. nih.govproquest.comias.ac.in

In a specific study, the powdered leaves were subjected to extraction using a series of solvents: hexane (B92381), ethyl acetate (B1210297), and methanol. nih.govproquest.comias.ac.in The hexane extract was identified as having significant biological activity and was therefore selected for further separation through column chromatography. nih.govproquest.comias.ac.in Through this chromatographic process, 2-Acetylbenzylamine was isolated from a specific fraction, designated as fraction 7. This was achieved using a solvent mixture of hexane and ethyl acetate in an 8:2 ratio for elution. The same comprehensive isolation procedure also yielded another alkaloid, vasicine (B45323) acetate, from a different fraction. nih.govproquest.com The structural confirmation of the isolated 2-Acetylbenzylamine has been described in published research.

The following table summarizes the key details of the isolation process from Adhatoda vasica:

| Plant Source | Plant Part Used | Extraction Solvents | Separation Technique | Key Fraction | Elution Solvent System (Ratio) | Isolated Compound |

| Adhatoda vasica Nees | Leaves | Hexane, Ethyl Acetate, Methanol | Column Chromatography | Fraction 7 | Hexane : Ethyl Acetate | 2-Acetylbenzylamine |

Synthetic Strategies and Methodologies for 2 Acetyl Benzylamine and Its Analogues

Chemical Synthesis Approaches to 2-Acetyl Benzylamine (B48309) Scaffolds

The construction of the 2-acetyl benzylamine core can be achieved through several synthetic pathways, broadly categorized as direct synthesis routes and multi-step sequences.

Direct Synthesis Routes

Direct synthesis aims to construct the 2-acetyl benzylamine molecule in a minimal number of steps from readily available starting materials. One common approach involves the reductive amination of 2-acetylbenzaldehyde. chemicalbook.com This method, however, is often complicated by the reactivity of both the aldehyde and the desired amine product.

Another direct method involves the reduction of 2-acetylbenzonitrile. The cyano group can be reduced to an aminomethyl group, although this often requires specific and robust reducing agents to avoid side reactions with the ketone functionality. researchgate.net

A notable direct synthesis involves the use of a ruthenium chiral catalyst, Ru(OAc)2{(S)-binap}, for the asymmetric reductive amination of 2-acetylpyridines, a class of compounds analogous to 2-acetyl benzaldehydes. acs.org This method provides a pathway to chiral amines with high enantioselectivity. acs.org

| Starting Material | Reagents | Product | Key Features |

| 2-Acetylbenzaldehyde | Ammonia, Reducing Agent (e.g., H2/Raney Nickel) | 2-Acetyl benzylamine | Direct conversion but can have side reactions. chemicalbook.com |

| 2-Acetylbenzonitrile | Reducing Agent (e.g., LiAlH4) | 2-Acetyl benzylamine | Requires careful control of reaction conditions. researchgate.net |

| 2-Acetyl-6-substituted pyridines | Ammonium (B1175870) trifluoroacetate, Ru(OAc)2{(S)-binap}, H2 | Chiral corresponding primary amines | High enantioselectivity and conversion. acs.org |

Multi-step Synthetic Sequences

Multi-step syntheses offer greater control and flexibility in constructing the 2-acetyl benzylamine scaffold, particularly for introducing various substituents. These sequences often begin with a more stable, commercially available starting material and build the desired functionality step-by-step. libretexts.org

A common strategy starts with 2-nitrobenzyl alcohol or 2-nitrobenzaldehyde. ontosight.ai The nitro group can be carried through several synthetic steps before being reduced to the amine in a later stage. For instance, the alcohol can be oxidized to an aldehyde, which then undergoes reactions before the final reduction of the nitro group. mdpi.com

Another approach involves the functionalization of 2-ethylbenzonitrile. The ethyl group can be oxidized to an acetyl group, providing a convenient route to 2-acetylbenzonitrile, which can then be further transformed. researchgate.net

Derivatization and Functionalization of 2-Acetyl Benzylamine

The 2-acetyl benzylamine scaffold possesses three key reactive sites for further derivatization: the amine moiety, the aromatic ring, and the benzylic carbon. This allows for the synthesis of a diverse library of analogues with varied chemical properties.

Reactions at the Amine Moiety (e.g., Acylation, Alkylation)

The primary amine group of 2-acetyl benzylamine is a versatile handle for various chemical transformations.

Acylation: The amine readily reacts with acylating agents like acetyl chloride or acetic anhydride (B1165640) to form the corresponding N-acetyl derivative. wikipedia.orgwikipedia.orgscielo.org.mx This reaction is often carried out under Schotten-Baumann conditions, using a base to neutralize the acid byproduct. wikipedia.org The resulting N-benzylacetamide is a common motif in medicinal chemistry. wikipedia.org

Alkylation: The amine can be alkylated using various alkyl halides. For instance, N-methylation can be achieved to produce the corresponding secondary or tertiary amines. mdpi.com Benzylamine itself can be N-alkylated, and the benzyl (B1604629) group can later be removed via hydrogenolysis, making it a useful masked source of ammonia. wikipedia.org

| Reaction | Reagent(s) | Product Type |

| Acylation | Acetyl chloride, Base | N-acetyl-2-acetyl benzylamine |

| Alkylation | Alkyl halide, Base | N-alkyl-2-acetyl benzylamine |

Transformations on the Aromatic Ring

Modifications to the aromatic ring of 2-acetyl benzylamine allow for the introduction of various functional groups that can influence the molecule's electronic properties and biological activity.

Electrophilic aromatic substitution reactions, such as nitration, can be performed on the benzene (B151609) ring. chemicalbook.com The position of substitution (ortho, meta, or para) is directed by the existing substituents. The acetyl and aminomethyl groups have differing directing effects, which must be considered in the synthetic strategy. msu.edu

More advanced techniques, such as iridium-catalyzed C-H borylation, can be used to selectively introduce boronate esters at the meta position of benzylamine derivatives. nih.gov These borylated intermediates are versatile building blocks for further cross-coupling reactions.

Modifications at the Benzylic Carbon

The benzylic carbon of 2-acetyl benzylamine, while less commonly modified, can undergo certain transformations. Organometallic reagents can potentially be used to add alkyl groups at this position, especially if the amine is first converted to an imine. mdpi.com Additionally, the benzylic hydrogens are activated towards free radical attack, opening possibilities for radical-mediated functionalization. msu.edu

Catalytic and Green Chemistry Innovations in Synthesis

Recent advancements in synthetic methodologies have emphasized the development of catalytic and environmentally benign protocols for producing 2-acetyl benzylamine and its derivatives. These innovations aim to enhance reaction efficiency, reduce waste, and utilize safer reagents and conditions.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis stands as a powerful tool for the construction of complex organic molecules, including analogues of 2-acetyl benzylamine. These methods often proceed with high atom economy and functional group tolerance.

Rhodium(III)-catalyzed reactions have emerged as an effective strategy for synthesizing indole (B1671886) derivatives, which can be considered analogues of 2-acetyl benzylamine. For instance, the direct C–H activation and annulation of 2-acetyl-1-arylhydrazines with α-diazocarbonyl compounds, catalyzed by Rh(III), provides a facile route to 1-aminoindoles. rsc.org This tandem reaction can be conducted in water, highlighting its environmental compatibility, and proceeds under redox-neutral conditions without the need for silver-based additives. rsc.org The versatility of this approach is demonstrated by its good functional group compatibility and excellent regioselectivity. rsc.org

Palladium-catalyzed reactions are also prominent in the synthesis of nitrogen-containing heterocycles. mdpi.com For example, Pd-catalyzed oxidative coupling of C-H bonds with aldehydes has been utilized to synthesize ketones. nih.gov This methodology can be applied to the synthesis of various heterocyclic structures. Another example involves the Suzuki-Miyaura arylation of 2-chloroquinolines with arylboronic acids, which can be achieved using water-tolerant palladium catalytic systems. chim.it

Copper-catalyzed reactions offer an alternative pathway for the synthesis of imidazopyridine derivatives, which are structurally related to 2-acetyl benzylamine analogues. A tandem reaction between a ketonic pyridine (B92270) and benzylamine, using Cu(OAc)₂ as a catalyst and oxygen as a clean oxidant, has been developed. beilstein-journals.org This method demonstrates good tolerance for various substituents on both the pyridine and benzylamine moieties. beilstein-journals.org The proposed mechanism involves the oxidative dehydrogenation of the benzylamine intermediate, followed by intramolecular amination and rearrangement. beilstein-journals.org

Table 1: Examples of Transition-Metal-Catalyzed Reactions for the Synthesis of 2-Acetyl Benzylamine Analogues

| Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| Rh(III) | 2-Acetyl-1-arylhydrazines, α-diazocarbonyl compounds | 1-Aminoindoles | Water as solvent, redox-neutral, silver-free rsc.org |

| Pd(dppf)Cl₂ | α-Aminonitriles, 2-halobenzyl halides | N-Alkyl substituted indoles | Efficient for electron-withdrawing substituted aryl groups mdpi.com |

| Cu(OAc)₂ | Ketonic pyridine, Benzylamine | Imidazo[1,2-a]pyridines | Oxygen as a green oxidant, good substrate tolerance beilstein-journals.org |

Metal-Free Catalysis

In the quest for more sustainable synthetic methods, metal-free catalysis has gained significant traction. These approaches circumvent the use of potentially toxic and expensive heavy metals.

Organocatalysis using salicylic (B10762653) acid derivatives has been successfully employed for the synthesis of 2,4,6-trisubstituted pyridines from the oxidative condensation of benzylic amines and acetophenones. nih.gov This metal-free method avoids the need for corrosive acids or high temperatures often associated with other synthetic routes. nih.gov The reaction proceeds in the air, with 4,6-dihydroxysalicylic acid acting as an efficient organocatalyst. nih.gov

The synthesis of pyrrole (B145914) derivatives, another class of analogues, can be achieved through a multicomponent reaction of phenacyl bromides, pentane-2,4-dione, and an amine in an aqueous medium using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. scirp.org This method is notable for its use of water as a solvent, making it an environmentally friendly option. scirp.org

Furthermore, the aerobic oxidation of benzylamine to N-benzylidenebenzylamine has been demonstrated using 2D borophene oxide (BO) sheets as a metal-free catalyst. researchgate.net These BO sheets exhibit high catalytic activity and selectivity for the imine product under mild reaction conditions. researchgate.net The surface B-O species are believed to play a crucial role in the activation of benzylamine. researchgate.net

Table 2: Metal-Free Catalytic Approaches for Synthesizing Analogues of 2-Acetyl Benzylamine

| Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| 4,6-Dihydroxysalicylic acid | Benzylic amines, Acetophenones | 2,4,6-Trisubstituted pyridines | Metal-free, proceeds in air nih.gov |

| DABCO | Phenacyl bromides, Pentane-2,4-dione, Amine | Substituted pyrroles | Aqueous medium, convenient scirp.org |

| 2D Borophene Oxide (BO) | Benzylamine | N-Benzylidenebenzylamine | High activity and selectivity, mild conditions researchgate.net |

Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of 2-acetyl benzylamine and its analogues. These protocols focus on minimizing waste, using safer solvents, and improving energy efficiency.

A notable example is the solvent-free and catalyst-free acetylation of amines, including benzylamine, using acetic anhydride. mdpi.com This method provides high yields of the acetylated products in a shorter reaction time compared to conventional methods. mdpi.com The absence of both solvent and catalyst simplifies the workup procedure and reduces environmental impact.

Another green approach involves the use of deep eutectic solvents (DES) as a reaction medium. For instance, the synthesis of 2-benzylamino-N-phenethylacetamide has been achieved using a choline (B1196258) chloride-urea DES. derpharmachemica.com This method avoids the use of chlorinated or other volatile organic solvents and can lead to higher yields and shorter reaction times compared to traditional solvents. derpharmachemica.com

The use of water as a solvent is a cornerstone of green chemistry. An environmentally friendly synthesis of benzimidazole (B57391) linked indole chalcones has been reported using ZnO nanoparticles as a catalyst in water. biointerfaceresearch.com This method provides excellent yields of the desired products in a short reaction time. biointerfaceresearch.com

Table 3: Environmentally Benign Synthetic Protocols

| Reaction | Conditions | Key Green Features |

|---|---|---|

| Acetylation of benzylamine | Acetic anhydride, solvent- and catalyst-free | No solvent, no catalyst, high yield mdpi.com |

| Synthesis of 2-benzylamino-N-phenethylacetamide | Choline chloride-urea DES | Avoids volatile organic solvents, improved yield derpharmachemica.com |

| Synthesis of benzimidazole linked indole chalcones | ZnO nanoparticles, water | Use of water as a solvent, high yield, short reaction time biointerfaceresearch.com |

Flow Chemistry and Microreactor Technology in Synthesis

Flow chemistry and microreactor technology offer significant advantages for the synthesis of 2-acetyl benzylamine and its analogues, including enhanced reaction control, improved safety, and scalability. beilstein-journals.orgresearchgate.net These technologies enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. rsc.orgbeilstein-journals.org

The acetylation of benzylamine has been successfully demonstrated in a continuous-flow system using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst. mdpi.com This method avoids the use of hazardous carboxylic acid derivatives and allows for the easy separation and reuse of the catalyst. The process was scaled up to produce N-benzylacetamide with a high isolated yield. mdpi.com

Microreactors have been employed for the synthesis of various organic compounds, offering benefits such as increased mass and heat transfer due to their high surface-to-volume ratio. researchgate.netbeilstein-journals.orgnih.gov For example, the synthesis of azo compounds has been performed in microreactors, demonstrating the potential for in-situ generation and trapping of unstable intermediates. beilstein-journals.org

Enzymatic reactions can also be performed in immobilized enzyme microreactors (IEMRs). ucl.ac.uk This approach allows for the construction of multi-step enzymatic pathways for the synthesis of complex chiral molecules. While not directly applied to 2-acetyl benzylamine in the reviewed literature, the technology holds promise for the stereoselective synthesis of its chiral analogues.

Table 4: Application of Flow Chemistry and Microreactor Technology

| Technology | Reaction | Substrates | Key Advantages |

|---|---|---|---|

| Continuous-Flow Reactor | Acetylation | Benzylamine, Acetonitrile | Avoids hazardous reagents, catalyst reusability, scalable mdpi.com |

| Microreactor | Acylation | Benzyl alcohol, Acetyl chloride | Rapid reaction monitoring, high conversion in short time beilstein-journals.org |

| Immobilized Enzyme Microreactor (IEMR) | Multi-step enzymatic synthesis | Various | Construction of de novo pathways, synthesis of chiral molecules ucl.ac.uk |

Reactivity and Reaction Mechanisms of 2 Acetyl Benzylamine

Fundamental Reaction Pathways

The fundamental reactivity of 2-acetyl benzylamine (B48309) can be understood by examining the characteristic reactions of its constituent amine and acetyl groups, as well as the substitution patterns on the aromatic ring.

Nucleophilic Reactivity of the Amine Group

The primary amine group (-NH₂) in 2-acetyl benzylamine is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to readily react with various electrophiles.

Acylation: The amine group can be acylated by reacting with acylating agents like acetyl chloride or acetic anhydride (B1165640). For instance, the reaction with acetyl chloride, often carried out under Schotten-Baumann conditions, yields N-benzylacetamide. wikipedia.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. wikipedia.org

Alkylation: The amine can undergo N-alkylation with alkyl halides. libretexts.org However, this reaction can be difficult to control as multiple alkylations can occur, leading to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk A more controlled method for preparing primary amines involves the use of azide (B81097) ion as a nucleophile, followed by reduction. libretexts.org

Reaction with Carbonyls: In a reaction known as reductive amination, the amine can react with aldehydes or ketones to form an imine, which is then reduced to a new amine. libretexts.orgmasterorganicchemistry.comd-nb.info This process is a common method for synthesizing more complex amines. libretexts.orgmasterorganicchemistry.com

Reactions Involving the Acetyl Moiety

The acetyl group (-COCH₃) of 2-acetyl benzylamine contains a carbonyl group, which is susceptible to nucleophilic attack at the electrophilic carbon atom and can also undergo reactions at the adjacent α-carbon.

Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.orgmasterorganicchemistry.com This reaction transforms the acetyl group into a 1-hydroxyethyl group. libretexts.org

Condensation Reactions: The acetyl group can participate in condensation reactions. For example, it can react with amines to form imines in a process called alkylimino-de-oxo-bisubstitution. wikipedia.org This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by the elimination of water. wikipedia.org

Aromatic Substitution Reactions

The benzene (B151609) ring of 2-acetyl benzylamine can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.comwikipedia.org The position of substitution is directed by the existing acetyl and aminomethyl groups.

The aminomethyl group (-CH₂NH₂) is generally considered an activating group and an ortho-, para-director due to the electron-donating nature of the nitrogen's lone pair, which can be delocalized into the ring through resonance. pressbooks.publibretexts.org Conversely, the acetyl group (-COCH₃) is a deactivating group and a meta-director because the carbonyl group withdraws electron density from the ring. libretexts.orglumenlearning.com

When both an activating and a deactivating group are present on the benzene ring, the activating group typically governs the position of substitution. libretexts.org Therefore, in electrophilic aromatic substitution reactions of 2-acetyl benzylamine, the incoming electrophile is expected to be directed to the positions ortho- and para- to the aminomethyl group.

Cyclization and Ring-Forming Reactions

The presence of both a nucleophilic amine and an electrophilic acetyl group in a specific ortho arrangement on the benzene ring makes 2-acetyl benzylamine a prime candidate for cyclization reactions, leading to the formation of various heterocyclic systems.

Intramolecular Cyclizations to Heterocyclic Systems

Intramolecular reactions within the 2-acetyl benzylamine molecule can lead to the formation of new rings.

Synthesis of Isoquinolines and Related Heterocycles: Derivatives of 2-acetyl benzylamine can be used to synthesize isoquinoline (B145761) structures. researchgate.netcdnsciencepub.com For example, N-acetylated 2-methylbenzylamine (B130908) can undergo reactions to form tetrahydroisoquinolines. researchgate.net Additionally, visible-light-induced intramolecular cyclization of 2-alkyl-substituted benzamides can produce functionalized iminoisobenzofurans. rsc.org

Intermolecular Cycloaddition and Condensation Reactions

2-Acetyl benzylamine can also participate in reactions with other molecules to form larger ring systems.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a key method for synthesizing tetrahydroisoquinolines and other related heterocyclic compounds. researchgate.netwikipedia.orgmdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing electrophilic substitution. wikipedia.orgnumberanalytics.com While 2-acetyl benzylamine itself is not a β-arylethylamine, its derivatives can be designed to undergo this type of cyclization.

Synthesis of Cinnolines: In a transition-metal-free intramolecular redox cyclization, 2-nitrobenzyl alcohol can react with benzylamine to form cinnolines. rsc.orgnih.gov This reaction proceeds through the formation of a 2-nitrosobenzaldehyde intermediate. rsc.orgnih.gov

Role as an Intermediate in Tandem and Cascade Reactions

Tandem, domino, or cascade reactions are highly efficient chemical processes where multiple bond-forming events occur sequentially in a single pot without the need to isolate intermediates or change reaction conditions. wikipedia.org These strategies are prized for their atom economy, reduction in waste, and ability to rapidly build molecular complexity from simple precursors. wikipedia.orgrsc.org The structure of 2-acetylbenzylamine, featuring a nucleophilic amine and an electrophilic ketone on a benzene ring in an ortho relationship, makes it an ideal precursor for initiating such reaction cascades, particularly for the synthesis of nitrogen-containing heterocycles.

The true potential of the 2-acetylbenzylamine scaffold is realized when it serves as a latent intermediate or a direct starting material for constructing polycyclic frameworks. A prominent example is its involvement in variations of the Pictet-Spengler reaction. wikipedia.orgmdpi.com While the classic Pictet-Spengler reaction involves a β-arylethylamine, derivatives of 2-acetylbenzylamine can be engaged in analogous cyclizations. For instance, the amine can be converted into an imine or an N-acyliminium ion, a potent electrophile. wikipedia.org This intermediate can then be attacked by a tethered nucleophile or an external one in a tandem sequence.

Research has demonstrated that related structures, such as N'-(2-alkynylbenzylidene)hydrazides, function as powerful synthons for building diverse heterocyclic libraries. nih.gov These compounds can undergo a 6-endo cyclization to generate an isoquinolinium-2-yl amide intermediate. nih.gov This reactive species doesn't get isolated but proceeds through subsequent transformations like [3+2] or [3+3] cycloadditions, or nucleophilic additions, to yield complex molecules like H-pyrazolo[5,1-a]isoquinolines. nih.gov This illustrates a model pathway where a benzylamine derivative with a reactive ortho-substituent (analogous to the acetyl group) triggers a cascade.

Copper-catalyzed tandem reactions have also emerged as a powerful strategy for synthesizing heterocycles, where a C-N bond formation can initiate an intramolecular cyclization cascade. rsc.org The functional groups present in 2-acetylbenzylamine are well-suited for such transformations, enabling the construction of various fused heterocyclic systems.

| Starting Material Type | Key Intermediate | Tandem/Cascade Sequence | Final Heterocyclic Product | Reference |

|---|---|---|---|---|

| N'-(2-alkynylbenzylidene)hydrazide | Isoquinolinium-2-yl amide | 6-endo Cyclization / [3+2] Cycloaddition | H-pyrazolo[5,1-a]isoquinoline | nih.gov |

| Tryptamine & Aldehyde | N-Acyliminium ion | RCM / Isomerization / N-acyliminium Cyclization | Tetrahydroisoquinoline derivative | mdpi.com |

| 2-Vinylbenzaldehyde & Silyl Ketene Acetal | Functionalized Amide | Dieckmann Condensation / Ring-Closing Metathesis (RCM) | Polycyclic Amide | nih.gov |

| β-arylethylamine & Aldehyde/Ketone | Iminium ion | Condensation / Electrophilic Ring Closure | Tetrahydroisoquinoline | wikipedia.org |

Stereochemical Aspects and Asymmetric Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. The prochiral ketone and benzylic position of 2-acetylbenzylamine offer multiple handles for asymmetric transformations, allowing for the creation of chiral alcohols, amines, and complex heterocyclic scaffolds with high stereocontrol.

A significant area of research involves the asymmetric variant of the Pictet-Spengler reaction. While diastereoselective versions are well-established, catalytic enantioselective protocols have been a more recent development. jh.edunih.gov A notable breakthrough is the use of chiral hydrogen-bond-donor catalysts, such as thioureas, in combination with a weak Brønsted acid. jh.edunih.gov This co-catalysis system facilitates the enantioselective cyclization of tryptamines (structurally related to benzylamine derivatives) with various aldehydes to produce optically active tetrahydro-β-carbolines. nih.gov The thiourea (B124793) catalyst activates the iminium ion intermediate through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of the indole (B1671886) ring, leading to high enantioselectivity. jh.edu This approach avoids the need for specialized substrates, such as those with pre-installed N-acyl groups. nih.gov

Another powerful strategy for asymmetric synthesis is through biocatalysis. Enzymes like ω-transaminases (ω-AT) have been effectively used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov For example, acetophenone, the parent ketone of 2-acetylbenzylamine, can be converted to (S)-α-methylbenzylamine with high enantiomeric excess using an ω-transaminase and an amine donor like L-alanine. nih.gov This enzymatic approach offers high selectivity under mild reaction conditions. Such a strategy could be directly applied to 2-acetylbenzylamine to produce the corresponding chiral amino derivative, a valuable building block for pharmaceuticals. Multi-enzyme cascade systems have further enhanced the efficiency of these biotransformations. mdpi.comnih.gov

Kinetic resolution is another classic technique for separating enantiomers. stereoelectronics.org This can be achieved by reacting a racemic amine with a chiral reagent, leading to the formation of diastereomeric products that can be separated. stereoelectronics.org For instance, racemic α-methylbenzylamine is often resolved via salt formation with chiral acids like tartaric acid. stereoelectronics.org Similarly, enzyme-catalyzed kinetic resolutions, often using lipases for the enantioselective acylation of racemic amines or alcohols, are highly efficient methods for obtaining enantiopure compounds. unipd.it

| Substrate | Catalyst System | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Tryptamine + p-Chlorobenzaldehyde | Thiourea 4b + Benzoic Acid | Protio-Pictet-Spengler | Tetrahydro-β-carboline 3a | 72 | 92 | nih.gov |

| 6-Methoxytryptamine + p-Chlorobenzaldehyde | Thiourea 4a + Acetic Acid | Protio-Pictet-Spengler | Tetrahydro-β-carboline 3a | High | 85 | nih.gov |

| Tryptamine + Isobutyraldehyde | Thiourea 4b + Benzoic Acid | Protio-Pictet-Spengler | Tetrahydro-β-carboline 3k | 60 (conversion) | 88 | jh.edu |

| Acetophenone | ω-Transaminase (from Vibrio fluvialis) + L-Alanine | Asymmetric Amination | (S)-α-Methylbenzylamine | - | - | nih.gov |

| Racemic α-methylbenzylamine | Lipase + Acyl Donor | Kinetic Resolution | Enantiopure Amine/Amide | ~50 | >99 | unipd.it |

Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the characterization of 2-Acetyl benzylamine (B48309), offering precise insights into its molecular framework.

The ¹H-NMR spectrum of 2-Acetyl benzylamine exhibits characteristic signals that correspond to the different types of protons within the molecule. The aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.15 and 7.38 ppm. chemicalbook.comcarlroth.com The protons of the benzyl (B1604629) group and the acetyl group have distinct chemical shifts. For instance, in a related compound, N-benzylacetamide, the methyl protons of the acetyl group appear as a singlet around δ 1.98 ppm, while the methylene (B1212753) protons (CH₂) of the benzyl group show up as a doublet around δ 4.39 ppm. rsc.org The amine proton (NH) often presents as a broad singlet. rsc.org The exact chemical shifts can be influenced by the solvent used and the concentration of the sample. carlroth.com

Table 1: Representative ¹H-NMR Chemical Shifts for N-Benzylacetamide (a related compound)

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetyl (CH₃) | ~1.98 | Singlet |

| Benzyl (CH₂) | ~4.39 | Doublet |

| Phenyl (Ar-H) | ~7.22-7.34 | Multiplet |

| Amine (NH) | ~6.14 | Broad Singlet |

Data is for the related compound N-benzylacetamide and serves as an illustrative example. rsc.org Actual shifts for 2-Acetyl benzylamine may vary.

The ¹³C-NMR spectrum provides a map of the carbon skeleton of 2-Acetyl benzylamine. The carbonyl carbon (C=O) of the acetyl group is typically the most downfield signal, appearing in the range of δ 170-185 ppm for amides. libretexts.org Aromatic carbons generally resonate between δ 125 and 150 ppm. libretexts.org The carbon of the methyl group (CH₃) is found in the upfield region, typically between δ 10 and 30 ppm. libretexts.org The methylene carbon (CH₂) of the benzyl group is expected to appear in the range of δ 37-45 ppm. libretexts.org In N-benzylacetamide, the carbonyl carbon is observed at δ 170.0 ppm, the aromatic carbons between δ 127.4 and 138.3 ppm, the benzyl CH₂ at δ 43.7 ppm, and the acetyl CH₃ at δ 23.2 ppm. rsc.org

Table 2: Representative ¹³C-NMR Chemical Shifts for N-Benzylacetamide (a related compound)

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~170.0 |

| Aromatic (Ar-C) | ~127.4 - 138.3 |

| Benzyl (CH₂) | ~43.7 |

| Acetyl (CH₃) | ~23.2 |

Data is for the related compound N-benzylacetamide and serves as an illustrative example. rsc.org Actual shifts for 2-Acetyl benzylamine may vary.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in 2-Acetyl benzylamine.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. emerypharma.com Cross-peaks in the COSY spectrum would confirm the coupling between the amine proton and the methylene protons of the benzyl group, as well as the couplings between adjacent aromatic protons. emerypharma.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the signal for the benzyl CH₂ protons in the ¹H-NMR spectrum would show a cross-peak with the benzyl CH₂ carbon signal in the ¹³C-NMR spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons. For instance, a correlation between the methyl protons of the acetyl group and the carbonyl carbon would be expected in the HMBC spectrum. columbia.edu

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of 2-Acetyl benzylamine, providing a unique "fingerprint" of the molecule.

Infrared (IR) Spectroscopy : The IR spectrum of 2-Acetyl benzylamine would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected in the region of 1630-1680 cm⁻¹. For the related N-benzylacetamide, this stretch is observed around 1640 cm⁻¹. rsc.org The N-H stretching vibration of the secondary amine typically appears as a single, sharp band in the range of 3300-3500 cm⁻¹. libretexts.org C-H stretching vibrations of the aromatic and aliphatic groups are expected around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ region. nist.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals.

Table 3: Key IR Absorption Frequencies for Amides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (amide) | 1630 - 1680 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-Acetyl benzylamine. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₁₅H₁₅NO). nist.gov In electron ionization (EI) mass spectrometry, the molecule can fragment in predictable ways. A common fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), which would lead to the formation of a stable benzyl cation or a related fragment. libretexts.org For N-benzylacetamide, prominent fragments are observed at m/z 106 and 91, corresponding to [C₇H₈N]⁺ and the benzyl cation [C₇H₇]⁺, respectively. nih.gov The molecular ion peak is observed at m/z 149. nist.govnih.gov

Table 4: Common Fragments in the Mass Spectrum of N-Benzylacetamide

| m/z | Possible Fragment Ion |

|---|---|

| 149 | [C₉H₁₁NO]⁺ (Molecular Ion) |

| 106 | [C₇H₈N]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Data is for the related compound N-benzylacetamide and serves as an illustrative example. nist.govnih.gov Actual fragmentation for 2-Acetyl benzylamine may differ.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. 2-Acetyl benzylamine, with its aromatic rings and carbonyl group, is expected to exhibit absorption bands in the ultraviolet region. The presence of the conjugated system (the benzene (B151609) ring and the acetyl group) will influence the position and intensity of these absorptions. Aromatic compounds typically show a strong absorption band around 200-210 nm (the E-band) and a weaker band between 250-270 nm (the B-band). The carbonyl group's n→π* transition may also be observable as a weak absorption at longer wavelengths.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. frontiersin.org It has proven to be a highly effective tool for predicting molecular properties such as equilibrium geometries, vibrational frequencies, and electronic characteristics. semanticscholar.orgup.ac.za Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. frontiersin.orgsemanticscholar.org While detailed DFT studies on many benzylamine (B48309) derivatives have been published, specific computational data for 2-Acetyl benzylamine is not extensively detailed in the available literature. However, the established methodologies allow for a clear description of what such an analysis would entail.

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy, and thus most stable, three-dimensional structure. semanticscholar.org This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. q-chem.com For a flexible molecule like 2-Acetyl benzylamine, which has rotatable bonds (e.g., the C-C bond of the ethylamine (B1201723) side chain and the C-N bond), a conformational analysis is performed. scielo.br This involves systematically rotating these bonds and calculating the energy of each resulting conformer to identify the global minimum and other low-energy, stable conformers. semanticscholar.orgscielo.br

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide the foundational data for all other computational analyses. These theoretical values are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. up.ac.zamdpi.com

Table 1: Definition of Key Geometric Parameters for 2-Acetyl benzylamine

| Parameter | Definition | Significance |

| Bond Length (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Indicates the strength and type of chemical bond (single, double, triple). |

| Bond Angle ( ° ) | The angle formed between three connected atoms. | Determines the overall shape and steric environment of the molecule. |

| Dihedral Angle ( ° ) | The angle between two intersecting planes, defined by four atoms. | Describes the conformation and spatial arrangement of different parts of the molecule. |

Note: Specific calculated values for 2-Acetyl benzylamine are not available in the cited literature. This table defines the parameters that would be obtained from a DFT geometry optimization.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciensage.info The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. sciensage.info

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. sciensage.info A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. sciensage.info Conversely, a small gap indicates a more reactive molecule. frontiersin.org These energy values and the visualization of the HOMO and LUMO electron density distributions help predict how the molecule will interact with other species. sciensage.info

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Definition | Significance |

| E_HOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron; higher energy indicates a better donor. |

| E_LUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron; lower energy indicates a better acceptor. |

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity, stability, and optical properties. A smaller gap implies higher reactivity. |

Note: Specific calculated FMO energy values for 2-Acetyl benzylamine are not available in the cited literature. This table defines the parameters obtained from such an analysis.

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive behavior. mdpi.com The MEP is mapped onto the molecule's electron density surface, using a color scale to represent different potential values. acs.org

Typically, regions of negative electrostatic potential (colored red) are associated with high electron density, such as areas with lone pairs on electronegative atoms (like the oxygen of the acetyl group and the nitrogen of the amine group). These red regions are susceptible to electrophilic attack. mdpi.com Conversely, regions of positive potential (colored blue), usually found around hydrogen atoms, are electron-deficient and represent sites for potential nucleophilic attack. mdpi.com Green areas indicate neutral potential. The MEP map provides a clear, visual guide to the molecule's polarity and its preferred sites for intermolecular interactions. acs.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized, Lewis-like structures (i.e., bonds and lone pairs). materialsciencejournal.org This method is used to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density. materialsciencejournal.orgtaylorandfrancis.com

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. americanpharmaceuticalreview.com Computational methods, particularly DFT, can predict the NLO properties of a molecule. The key parameters are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

Table 3: Definitions of Calculated Non-Linear Optical (NLO) Parameters

| Parameter | Definition | Significance |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Polarizability (α) | The measure of the linear response of the electron cloud to an external electric field. | Describes the ease of distorting the molecule's electron density. |

| First Hyperpolarizability (β) | The measure of the second-order (non-linear) response to an external electric field. | Indicates the potential of a material for NLO applications. |

Note: Specific calculated NLO values for 2-Acetyl benzylamine are not available in the cited literature. This table defines the relevant parameters.

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman). q-chem.com By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the harmonic vibrational frequencies of the molecule. q-chem.com

These calculated frequencies and their corresponding intensities can be used to assign the vibrational modes observed in experimental FT-IR and FT-Raman spectra. mdpi.comnih.gov A good correlation between the theoretical and experimental spectra helps to confirm the molecular structure and the accuracy of the computational model. up.ac.za Often, calculated frequencies are scaled by an empirical factor to better match experimental values, accounting for anharmonicity and limitations in the theoretical method. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. acs.orgresearchgate.net This method is valuable for understanding how a molecule interacts with light and for interpreting experimental UV-Vis spectra. mdpi.comnih.gov

While specific TD-DFT studies exclusively on 2-Acetyl benzylamine are not prominent in the literature, research on structurally analogous compounds, such as N-Acetyl-Phenylalaninylamide (NAPA), provides a strong model for the types of electronic transitions expected. NAPA shares the key N-acetyl and benzyl-containing moieties with 2-Acetyl benzylamine. A TD-DFT study on NAPA, using the wB97XD functional and cc-pVTZ basis set, calculated the properties of its ten lowest singlet excited states. nih.govresearchgate.net

The calculations revealed that the electronic transitions are complex, involving promotions of electrons between various molecular orbitals. For an isolated NAPA conformer, the first electronic transition (S₀→S₁) was calculated at 226.55 nm, characterized as an n→π* transition with some charge transfer character from the amino acid portion to the phenyl ring. nih.gov The most intense absorption was predicted at 180.25 nm (S₀→S₅), corresponding to a π→π* transition. nih.gov The presence of explicit water molecules (microhydration) was found to influence the transition energies, causing blue shifts in some absorptions and red shifts in others, demonstrating the sensitivity of electronic transitions to the molecular environment. researchgate.net These findings illustrate how TD-DFT can be employed to dissect the nature of excited states, predicting transition energies, oscillator strengths (a measure of transition probability), and the character of the orbitals involved.

Table 1: Calculated Electronic Transition Data for N-Acetyl-Phenylalaninylamide (NAPA) Conformer A (Unsolvated) using TD-DFT/wB97XD/cc-pVTZ nih.gov

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Character |

| S₀ → S₁ | 5.472 | 226.55 | 0.0015 | n → π |

| S₀ → S₂ | 5.862 | 211.51 | 0.0001 | n → π |

| S₀ → S₃ | 6.452 | 192.17 | 0.0003 | n → π |

| S₀ → S₄ | 6.789 | 182.63 | 0.0019 | π → π |

| S₀ → S₅ | 6.878 | 180.25 | 0.4820 | π → π* |

This table is generated based on data reported for a structurally similar compound to illustrate the application and output of TD-DFT calculations.

Reaction Mechanism Elucidation via Computational Pathways

Density Functional Theory (DFT) calculations are instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves identifying transition states (the energy maxima along the reaction coordinate) and intermediates (local energy minima), thereby revealing the most favorable reaction pathway.

In another study, the cyclization of N-allyl-N-(2-halobenzyl)-acetamides, which share the N-acetyl benzyl (B1604629) structure, was modeled using DFT. The reaction proceeds through aryl radicals that undergo intramolecular cyclization. DFT calculations helped rationalize the observed product distribution (6-exo vs. 7-endo cyclization) by analyzing the structure and stability of the intermediate aliphatic radicals formed during the process.

These examples demonstrate the power of computational chemistry to model reaction pathways that are difficult to probe experimentally. By calculating the energetics of various possible routes, researchers can predict or confirm the operative mechanism, understand selectivity, and guide the design of more efficient synthetic methods.

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial in drug discovery for understanding how a molecule might interact with a biological target and for predicting its binding affinity.

A molecular docking study was performed on 2-Acetyl benzylamine to investigate its binding mode and estimate its binding energy against several protein targets implicated in cancer: JAK-2, AKT1, FLT3, and Bcl-2. nih.gov This analysis was part of a broader study on the compound's anticancer properties against leukemia cells. nih.govresearchgate.net The docking results provide a molecular-level hypothesis for the compound's observed biological activity. By identifying key interactions, such as hydrogen bonds and hydrophobic contacts between 2-Acetyl benzylamine and specific amino acid residues in the active sites of these proteins, the study rationalized its potential as a therapeutic agent. nih.gov

The binding energies calculated from such studies offer a quantitative estimate of the stability of the ligand-protein complex. Lower binding energy values typically indicate a more stable interaction.

Table 2: Molecular Docking Results of 2-Acetyl benzylamine with Anticancer Protein Targets nih.gov

| Protein Target | PDB ID | Binding Energy (kcal/mol) |

| JAK-2 | 4Z01 | -6.9 |

| AKT1 | 4GV1 | -6.5 |

| FLT3 | 4X0I | -6.8 |

| Bcl-2 | 2W3L | -6.3 |

This data is derived from a study investigating the anticancer properties of 2-Acetyl benzylamine. nih.gov

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or property descriptors of a set of compounds with a particular physicochemical property. researchgate.netnih.gov The goal of QSPR is to develop a model that can predict the properties of new, unsynthesized compounds based solely on their chemical structure.

The development of a QSPR model involves several steps:

Dataset Selection : A diverse set of molecules with known experimental values for the property of interest is assembled.

Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These can represent constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment) features. researchgate.net

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking a subset of the calculated descriptors to the experimental property. nih.gov

Validation : The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure it is robust and not overfitted.

While no specific QSPR studies focused on 2-Acetyl benzylamine were identified, this methodology is widely applied to predict properties like aqueous solubility, boiling point, and partitioning coefficients for various classes of organic compounds, including benzene (B151609) derivatives. plos.org For a compound like 2-Acetyl benzylamine, a QSPR model could potentially be developed to predict properties relevant to its application, such as its chromatographic retention time, environmental fate, or a specific biological activity, provided a suitable dataset of related compounds is available.

Strategic Applications in Organic Synthesis and Functional Materials

2-Acetyl Benzylamine (B48309) as a Key Building Block for Complex Molecules

2-Acetyl benzylamine is a valuable starting material for constructing more intricate molecular architectures. Its utility as a building block is demonstrated in various synthetic strategies, including the creation of isoquinoline (B145761) and phthalazine (B143731) derivatives, which are significant structural motifs in many biologically active compounds.

The synthesis of isoquinoline derivatives, for example, can be achieved through methods like the Pomeranz-Fritsch-Bobbitt synthesis, which involves the cyclization of benzylamines. researchgate.net While traditional methods often require harsh conditions, newer approaches are continually being developed. researchgate.netorganic-chemistry.org One such method involves the heteroatom-directed lateral lithiation of N-(tert-butoxycarbonyl)-2-methylbenzylamines, leading to the formation of various substituted dihydroisoquinolines, tetrahydroisoquinolines, and isoquinolines. cdnsciencepub.com

Similarly, 2-Acetyl benzylamine derivatives can be precursors to phthalazine structures. The synthesis of phthalazines can be accomplished through the condensation of o-acylbenzoic acid derivatives with hydrazines or through the cyclization of other suitable precursors. bu.edu.egorganic-chemistry.org The resulting phthalazine-based compounds have shown potential in medicinal chemistry. nih.gov

The reactivity of the acetyl and amine groups allows for a variety of transformations. For instance, condensation reactions with other molecules can lead to the formation of new carbon-carbon and carbon-nitrogen bonds, expanding the molecular complexity. mdpi.comrsc.org The Schotten-Baumann reaction, for example, allows for the acylation of benzylamines to form amides. wikipedia.org

Synthesis of Diversely Functionalized Heterocyclic Systems

The dual functionality of 2-Acetyl benzylamine makes it an excellent precursor for a wide array of heterocyclic compounds. These ring systems are central to many areas of chemistry, particularly in the development of pharmaceuticals.

One of the key applications of 2-Acetyl benzylamine is in the synthesis of isoquinoline and its derivatives. The Bischler-Napieralski and Pictet-Spengler reactions are classical methods for constructing the isoquinoline core from benzylamine precursors. researchgate.net More contemporary methods, such as the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides, offer efficient routes to substituted isoquinolines under milder conditions. organic-chemistry.org Another approach involves the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine to produce cinnolines. rsc.org

The synthesis of phthalazine derivatives is another area where 2-Acetyl benzylamine proves useful. These compounds can be prepared from o-acylbenzoic acid derivatives, which can be conceptually linked to the oxidation of the acetyl group of 2-Acetyl benzylamine. bu.edu.eg

Furthermore, the reactivity of the acetyl group allows for the formation of various other heterocyclic systems. For example, condensation with thiosemicarbazide (B42300) or semicarbazide (B1199961) can lead to thiadiazole and selenadiazole derivatives. nih.gov The formation of pyrazoles and isoxazolines can also be achieved through condensation reactions with hydrazine (B178648) derivatives and hydroxylamine, respectively. nih.gov

Below is a table summarizing some of the heterocyclic systems synthesized from benzylamine derivatives and the corresponding synthetic methods.

| Heterocyclic System | Synthetic Method | Precursor Type |

| Isoquinolines | Pomeranz-Fritsch-Bobbitt, Bischler-Napieralski, Pictet-Spengler | Benzylamine derivatives |

| Isoquinolines | Silver-catalyzed cyclization | 2-Alkynyl benzyl azides |

| Isoquinolines | Lateral lithiation | N-(tert-butoxycarbonyl)-2-methylbenzylamines |

| Phthalazines | Condensation with hydrazines | o-Acylbenzoic acid derivatives |

| Cinnolines | Intramolecular redox cyclization | 2-Nitrobenzyl alcohol and benzylamine |

| Thiazoles/Selenadiazoles | Condensation with thiosemicarbazide/semicarbazide | 2-Acetylbenzimidazole |

| Pyrazoles/Isoxazolines | Condensation with hydrazines/hydroxylamine | Chalcones of 2-acetylbenzimidazole |

Contributions to Ligand Design in Catalysis

The structural features of 2-Acetyl benzylamine and its derivatives make them suitable candidates for ligand design in catalysis. The presence of both a nitrogen donor from the amine and a potential oxygen or other donor from a modified acetyl group allows for the formation of stable complexes with various transition metals.

Pincer ligands, which are tridentate ligands that bind to a metal in a meridional fashion, are a significant class of ligands in catalysis due to the stability and control they offer. rsc.org The backbone of 2-Acetyl benzylamine can be envisioned as a scaffold for creating such pincer ligands. For instance, modification of the acetyl group and the aromatic ring could introduce additional donor atoms, leading to the formation of pincer-type coordination.

The development of ligands for palladium-catalyzed cross-coupling reactions is an active area of research. nih.gov For instance, 2-pyridone ligands have been shown to promote the meta-C–H functionalization of N-Boc benzylamines. nih.gov This highlights the potential of benzylamine derivatives in directing and facilitating catalytic transformations.

Furthermore, benzylamine itself can act as a ligand in coordination complexes. For example, it has been used in the formation of cis-diacetylplatinum(II) complexes. acs.org The ability of the amine group to coordinate to metal centers is a fundamental aspect of its role in ligand design.

The design of chiral ligands for asymmetric catalysis is another important application. Chiral benzylamine derivatives can be used to create an asymmetric environment around a metal center, enabling the enantioselective synthesis of desired products. rsc.org

Emerging Roles in Materials Science and Polymer Chemistry

The versatility of 2-Acetyl benzylamine extends beyond small molecule synthesis into the realm of materials science and polymer chemistry. Its reactive functional groups allow for its incorporation into larger polymeric structures, imparting specific properties to the resulting materials.

Polymers containing heterocyclic units often exhibit interesting electronic and photophysical properties. The ability to synthesize a variety of heterocycles from 2-Acetyl benzylamine opens up possibilities for creating novel functional polymers. For instance, polymers incorporating isoquinoline or phthalazine units could have applications in organic light-emitting diodes (OLEDs) or as sensors. organic-chemistry.org

The concept of "click chemistry" has revolutionized the synthesis of complex polymers and materials. scribd.com The functional groups of 2-Acetyl benzylamine can be modified to participate in click reactions, such as the thiol-ene reaction, allowing for its efficient incorporation into polymer chains. researchgate.net

Furthermore, the development of high-performance polymers often relies on the synthesis of specialized monomers. routledge.com 2-Acetyl benzylamine, with its combination of aromatic and reactive aliphatic components, can serve as a monomer or a modifying agent in the synthesis of advanced polymers with tailored thermal and mechanical properties.

The use of polymer-supported catalysts is a growing area in green chemistry, as it facilitates catalyst recovery and reuse. rsc.org Benzylamine derivatives can be anchored to a polymer backbone to create supported ligands for various catalytic processes.

Current Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the utility of 2-acetylbenzylamine lies in the development of efficient and environmentally benign synthetic methodologies. Traditional chemical routes often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. nih.govd-nb.info

Future research is focused on several key areas to overcome these limitations:

Green Chemistry Approaches : There is a growing emphasis on "green synthesis," which prioritizes minimizing environmental impact by reducing hazardous chemical use, energy consumption, and waste. longdom.org This includes the use of environmentally benign solvents like water, or alternative solvent systems such as supercritical CO2 or ionic liquids. longdom.org For the synthesis of amines, strategies that improve atom economy by maximizing the incorporation of reactants into the final product are highly desirable. longdom.org

Biocatalysis : The use of enzymes, or biocatalysts, offers a promising alternative to traditional chemical synthesis. nih.govdiva-portal.org Transaminases (TAs), for example, can catalyze the enantioselective production of chiral amines from prochiral ketones under mild conditions. paradisiresearch.comresearchgate.net Research is ongoing to discover and engineer enzymes with improved stability, broader substrate scope, and enhanced catalytic efficiency for the synthesis of specific amines. nih.govresearchgate.net Overcoming challenges like unfavorable thermodynamic equilibrium and the need for co-factor regeneration is a key focus. researchgate.net

Novel Catalytic Systems : The development of new, highly efficient catalysts is crucial. For instance, nickel-based catalysts have shown high activity in the reductive amination of carbonyl compounds to produce primary amines. researchgate.net Future work will likely involve creating and optimizing catalyst systems that are not only efficient but also reusable and based on abundant, non-toxic metals. fau.eu Researchers are exploring organoautocatalysis, where a product of the reaction acts as a catalyst, eliminating the need for external catalysts entirely. fau.eu

Table 1: Comparison of Synthetic Approaches for Amines

| Approach | Advantages | Challenges |

|---|---|---|

| Traditional Chemical Synthesis | Well-established, versatile | Often requires harsh conditions, uses hazardous reagents, poor atom economy |

| Green Chemistry | Environmentally friendly, reduced waste, increased safety | Requires development of new solvents and reaction conditions |

| Biocatalysis | High selectivity (enantioselectivity), mild reaction conditions, sustainable | Enzyme stability, substrate scope, unfavorable equilibrium, co-factor regeneration paradisiresearch.comresearchgate.net |

| Novel Catalysis | High efficiency, potential for reusability, use of earth-abundant metals | Catalyst discovery and optimization, understanding reaction mechanisms |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Understanding and expanding the known reactivity of 2-acetylbenzylamine is essential for its application in novel synthetic strategies. The presence of both an amine and a ketone functional group within the same molecule provides opportunities for unique chemical transformations.

Future research directions include:

Multicomponent Reactions (MCRs) : MCRs, such as the Petasis borono-Mannich reaction, allow for the efficient construction of complex molecules in a single step from three or more starting materials. acs.org Exploring the participation of 2-acetylbenzylamine in such reactions could lead to the rapid synthesis of diverse and highly functionalized molecular scaffolds. acs.org

C-H and C-N Bond Activation : Direct functionalization of C-H bonds and the activation of C-N bonds are powerful strategies in organic synthesis. Recent work has shown the unprecedented activation of the C(sp³)–NH₂ bond in primary alkylamines using metal complexes, leading to new functionalizations. nih.gov Applying similar strategies to 2-acetylbenzylamine could unlock novel synthetic pathways.

Dearomative Functionalization : Researchers are exploring unprecedented dearomative aminofunctionalization reactions of non-activated benzene (B151609) derivatives. researchgate.net Investigating the potential of 2-acetylbenzylamine and its derivatives in such transformations could provide access to novel three-dimensional molecular structures.

Cascade Reactions : The dual functionality of 2-acetylbenzylamine makes it an ideal candidate for designing cascade reactions, where multiple bond-forming events occur in a single operation. For example, a reaction could be initiated at the amine, followed by an intramolecular reaction involving the acetyl group, leading to complex heterocyclic systems. acs.org

Advancements in Computational Predictions for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and predicting their reactivity.

Future applications in the context of 2-acetylbenzylamine include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies are used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. researchgate.netkg.ac.rs By applying QSAR to derivatives of 2-acetylbenzylamine, researchers can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules. ufv.brufv.br These models can help identify key structural features that are important for a desired activity. kg.ac.rs

Molecular Docking and Dynamics Simulations : These computational techniques are used to predict how a molecule binds to a biological target, such as an enzyme or receptor. ufv.brtandfonline.com For derivatives of 2-acetylbenzylamine, docking studies can help in designing compounds with improved binding affinity and selectivity. worktribe.com Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time. tandfonline.com

Rational Enzyme Design : Computational methods are crucial for the rational design of enzymes with improved properties for biocatalysis. diva-portal.orgresearchgate.net By modeling the enzyme's active site and its interaction with a substrate like a precursor to 2-acetylbenzylamine, researchers can identify key amino acid residues to mutate to enhance catalytic activity, selectivity, or stability. researchgate.netbiorxiv.org

Table 2: Computational Tools in 2-Acetylbenzylamine Research

| Computational Tool | Application | Potential Outcome |

|---|---|---|

| QSAR | Predict biological activity based on chemical structure researchgate.netkg.ac.rs | Design of more potent derivatives, prioritization of synthetic targets ufv.brufv.br |

| Molecular Docking | Predict binding mode and affinity to a biological target ufv.br | Rational design of selective ligands, understanding structure-activity relationships worktribe.com |

| Molecular Dynamics | Simulate the dynamic behavior of a molecule or complex tandfonline.com | Assess the stability of ligand-receptor complexes, understand conformational changes |

| DFT Calculations | Determine molecular geometry and electronic properties nih.gov | Predict reactivity, analyze molecular orbitals (HOMO/LUMO) |

| Rational Enzyme Design | Engineer enzymes for improved catalytic properties researchgate.netbiorxiv.org | Development of efficient biocatalysts for the synthesis of chiral amines diva-portal.org |

Expanding the Scope of Applications in Chemical Methodologies

While 2-acetylbenzylamine and its relatives have found use in various areas, there is significant potential to expand their applications in synthetic organic chemistry.

Future research will likely focus on:

Chiral Auxiliaries : α-Substituted benzylamines can be used as chiral auxiliaries to control the stereochemistry of a reaction. google.com After the desired transformation, the auxiliary can be removed. Developing methodologies that utilize 2-acetylbenzylamine or its derivatives in this capacity could be valuable for the asymmetric synthesis of complex molecules. google.com

Building Blocks for Heterocycles : The structure of 2-acetylbenzylamine makes it a suitable precursor for the synthesis of a variety of nitrogen- and oxygen-containing heterocyclic compounds, which are prevalent in pharmaceuticals. nih.gov

Ligands for Catalysis : The amine and ketone functionalities could be modified to create novel ligands for transition metal catalysis. The development of new ligands is crucial for advancing many areas of chemical synthesis.

Probes for Chemical Biology : The unique structure of 2-acetylbenzylamine could be exploited to design chemical probes to study biological processes. Its derivatives could be used to interact with specific biological targets. acs.org

By addressing these challenges and exploring these future research directions, the scientific community can unlock the full synthetic potential of 2-acetylbenzylamine, paving the way for new discoveries in materials science, and chemical synthesis. datavagyanik.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-acetyl benzylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : 2-Acetyl benzylamine can be synthesized via acetylation of benzylamine using acetyl chloride or acetic anhydride under controlled pH and temperature. For example, acetylation reactions typically require inert atmospheres (e.g., N₂) to prevent oxidation byproducts. Solvent choice (e.g., dichloromethane vs. THF) impacts reaction kinetics due to polarity effects. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate the product from unreacted starting materials . Kinetic studies using HPLC or GC-MS can optimize reaction parameters (e.g., molar ratios, catalyst loading) .

Q. How can spectroscopic techniques (NMR, FT-IR) distinguish 2-acetyl benzylamine from structurally similar amines?

- Methodological Answer : ¹H NMR analysis reveals characteristic peaks for the acetyl group (δ ~2.1 ppm, singlet) and benzyl protons (δ ~4.3 ppm, singlet for -CH₂-). In FT-IR, the carbonyl stretch (C=O) at ~1680 cm⁻¹ and N-H bending at ~1600 cm⁻¹ confirm acetylation. Comparative spectral databases (e.g., SDBS) and spiking experiments with benzylamine or acetophenone derivatives validate assignments .

Q. What solvent systems are optimal for studying the solubility and stability of 2-acetyl benzylamine in aqueous environments?

- Methodological Answer : Solubility can be quantified via shake-flask methods with UV-Vis calibration curves. Polar aprotic solvents (e.g., DMSO) enhance solubility, while aqueous buffers (pH 7.4) mimic physiological conditions for stability studies. Hydrolysis kinetics under acidic/basic conditions are monitored via LC-MS to identify degradation products (e.g., benzylamine, acetic acid) .

Advanced Research Questions

Q. How do para- and meta-substituents on the benzyl ring modulate the enzymatic oxidation of 2-acetyl benzylamine by monoamine oxidases (MAOs)?

- Methodological Answer : Steady-state kinetics (e.g., , ) using purified MAO B reveal steric and electronic effects. Para-substituents with higher hydrophobicity (e.g., -CH₃) increase binding affinity (), while bulky groups (e.g., -CF₃) reduce catalytic turnover due to steric hindrance. Anaerobic stopped-flow spectroscopy tracks flavin reduction rates to elucidate rate-limiting steps .

Q. What computational models (e.g., QSAR, molecular docking) predict the binding affinity of 2-acetyl benzylamine derivatives to target enzymes?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent parameters (e.g., Hammett σ, van der Waals volume) with experimental values. Molecular docking (AutoDock Vina) identifies key binding residues (e.g., Ser209 in MAO A) and hydrogen-bonding interactions. Validation via free-energy perturbation (FEP) calculations improves predictive accuracy .

Q. How does 2-acetyl benzylamine influence CO₂ capture efficiency in amine-based solvent systems?

- Methodological Answer : Vapor-liquid equilibrium (VLE) experiments with benchtop reactors quantify CO₂ absorption capacity. ENRTL thermodynamic models correlate amine basicity and steric effects with absorption kinetics. Comparative studies with MEA (monoethanolamine) highlight trade-offs between absorption efficiency and solvent regeneration energy .

Q. What are the challenges in reconciling contradictory data on the environmental persistence of 2-acetyl benzylamine in wastewater treatment studies?

- Methodological Answer : Discrepancies arise from varying microbial consortia in biodegradation assays (e.g., activated sludge vs. pure cultures). LC-MS/MS quantifies residual 2-acetyl benzylamine and metabolites (e.g., benzaldehyde). Advanced oxidation processes (AOPs) using UV/H₂O₂ degrade recalcitrant byproducts, as validated by TOC (total organic carbon) analysis .

Key Research Gaps

- Synthetic Scalability : Limited data on continuous-flow synthesis for industrial-scale production.

- Toxicological Profiles : Ecotoxicity assays (e.g., Daphnia magna LC₅₀) are needed for environmental risk assessments.

- Cross-Disciplinary Applications : Potential as a chiral building block in asymmetric catalysis remains underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products